(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane

Physicochemical Property Comparison Regioisomer Differentiation Purification

Inconsistent halogen substitution patterns can derail SAR studies and agrochemical lead optimization. (4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane provides a precise 4-chloro-2-fluorobenzyl/3,5-difluorophenyl thioether motif that ensures reproducible physicochemical tuning. • Purity ≥98% eliminates purification steps and secures experimental reproducibility. • Pre-validated halogen arrangement directly modulates lipophilicity and metabolic stability. • Multi-vendor availability across research quantities minimizes lead times and secures supply continuity.

Molecular Formula C13H8ClF3S
Molecular Weight 288.72 g/mol
CAS No. 1443336-34-2
Cat. No. B7991399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane
CAS1443336-34-2
Molecular FormulaC13H8ClF3S
Molecular Weight288.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)CSC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H8ClF3S/c14-9-2-1-8(13(17)3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2
InChIKeyMQTUOAGOMQGHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Research Benchmarking


(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane is an organosulfur compound with the molecular formula C13H8ClF3S and a molecular weight of 288.72 g/mol . It is characterized by a thioether bond linking a 4-chloro-2-fluorobenzyl group and a 3,5-difluorophenyl group . This compound is utilized as a chemical building block or intermediate in medicinal chemistry and material science research , though specific quantitative biological data for this precise structure is limited in the public domain.

Generic Analogs Cannot Replace Target Sulfane


In medicinal chemistry, even subtle changes in halogen substitution patterns on aryl rings can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity [1]. Therefore, substituting (4-chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane with a regioisomer or a less specifically halogenated analog during a synthetic campaign may introduce unpredictable variations in the downstream product's biological profile, potentially invalidating structure-activity relationship (SAR) studies or requiring extensive re-optimization.

Differentiation from Structural Analogs


Boiling Point Distinction

The (4-chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane regioisomer exhibits a predicted boiling point of 325.7 ± 42.0 °C . This differentiates it from closely related isomers, such as (4-chloro-3-fluorobenzyl)(3,5-difluorophenyl)sulfane (boiling point: 329.7 ± 42.0 °C) and (2-chloro-4-fluorobenzyl)(3,5-difluorophenyl)sulfane (boiling point: 329.5 ± 42.0 °C) . While small, such differences can be practically exploited in separation science and confirm the distinct identity of the target compound.

Physicochemical Property Comparison Regioisomer Differentiation Purification

High-Purity Supply for Reproducible Research

Multiple commercial sources offer (4-chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane at a guaranteed minimum purity of 97% [1]. For instance, one vendor specifies a purity of 98% . This contrasts with some regioisomeric analogs, such as (2-chloro-4-fluorobenzyl)(3,5-difluorophenyl)sulfane, which are commonly listed at a lower 95% purity . Procuring a higher-purity starting material can directly improve reaction yields and reduce the need for costly purification steps.

Chemical Purity Reproducibility Vendor Comparison

4-Chloro-2-Fluorobenzyl Motif Modulates Lipophilicity

While direct bioactivity data for (4-chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane is unavailable, the 4-chloro-2-fluorobenzyl substituent is a well-known moiety for modulating lipophilicity (LogP) in drug discovery. For example, the related fragment 4-chloro-2-fluorobenzyl chloride has a LogP of 2.69 [1]. By contrast, an unsubstituted benzyl group would be significantly less lipophilic, and a 3,5-difluorophenyl group alone would have a different electronic profile. This specific halogen pattern (chloro and ortho-fluoro) is often employed to balance metabolic stability with target binding affinity [2].

Medicinal Chemistry SAR LogP Modulation

Multi-Vendor Commercial Availability

(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane is commercially available from multiple global suppliers, including Smolecule, CymitQuimica, and Fluorochem, often with stock availability [1]. This multi-vendor sourcing is a practical differentiator from less common or custom-synthesized analogs, ensuring more reliable and timely procurement for research projects. In contrast, a related isomer, (4-chloro-3-fluorobenzyl)(3,5-difluorophenyl)sulfane, appears to have fewer active commercial listings, often with a 'discontinued' or 'enquire' status .

Supply Chain Vendor Sourcing Procurement

Optimal Use Cases for This Sulfane


Lead Optimization in Medicinal Chemistry

This compound serves as a strategic building block for medicinal chemists aiming to incorporate a specific halogen-substituted aryl sulfide motif. Its 4-chloro-2-fluorobenzyl group is a recognized pharmacophore for modulating lipophilicity and metabolic stability, making it a valuable starting point in SAR campaigns where such properties are being tuned [1].

Synthesis of Novel Agrochemical Intermediates

Given its thioether linkage and fluorinated aromatic rings, this compound can be a key intermediate in the development of new fungicidal or pesticidal agents. The combination of chloro and fluoro substituents is common in agrochemical design for enhancing potency and environmental persistence .

Academic Research with High-Purity Reagents

For academic labs exploring novel synthetic methodologies or building focused chemical libraries, the reliable availability of this compound at 97-98% purity from multiple vendors ensures experimental reproducibility and minimizes time spent on in-house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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